molecular formula C8H15NO2 B14711025 1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol CAS No. 21823-78-9

1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol

Cat. No.: B14711025
CAS No.: 21823-78-9
M. Wt: 157.21 g/mol
InChI Key: YEZAXZZXDSQLIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol typically involves the initial condensation of intermediate oximes, which undergo cyclization with the displacement of halide to form intermediate nitrones. These nitrones then undergo in situ intermolecular dipolar cycloaddition reactions to yield isoxazolidines . The reaction conditions for these steps include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to participate in various chemical reactions, which can modulate biological processes.

Properties

IUPAC Name

1-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-5-6-7-2-1-3-9(7)4-8(6)11/h6-8,10-11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZAXZZXDSQLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CN2C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944428
Record name 1-(Hydroxymethyl)hexahydro-1H-pyrrolizin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21823-78-9, 21823-73-4
Record name NSC124680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Macronecine, (.+-.)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Hydroxymethyl)hexahydro-1H-pyrrolizin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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